Selenocystamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Studying Selenoprotein Function

Selenocystamine can be used as a chemical tool to study the function of selenoproteins. Due to its structural similarity to the selenocysteine catalytic center in these proteins, Selenocystamine can interact with specific enzymes and offer insights into their mechanisms. For instance, research has utilized Selenocystamine to investigate the activity of thioredoxin reductase, an essential enzyme involved in cellular redox balance.

Investigating Redox Biology

Selenocystamine possesses unique redox properties due to the presence of two selenium atoms. Researchers are exploring its potential as a model compound to study various aspects of redox biology, including the behavior of reactive oxygen species (ROS) and reactive electrophilic species (RES). These reactive molecules play a role in various cellular processes, and understanding their interactions with selenol groups (containing selenium) can provide valuable information about cellular signaling and potential therapeutic targets [].

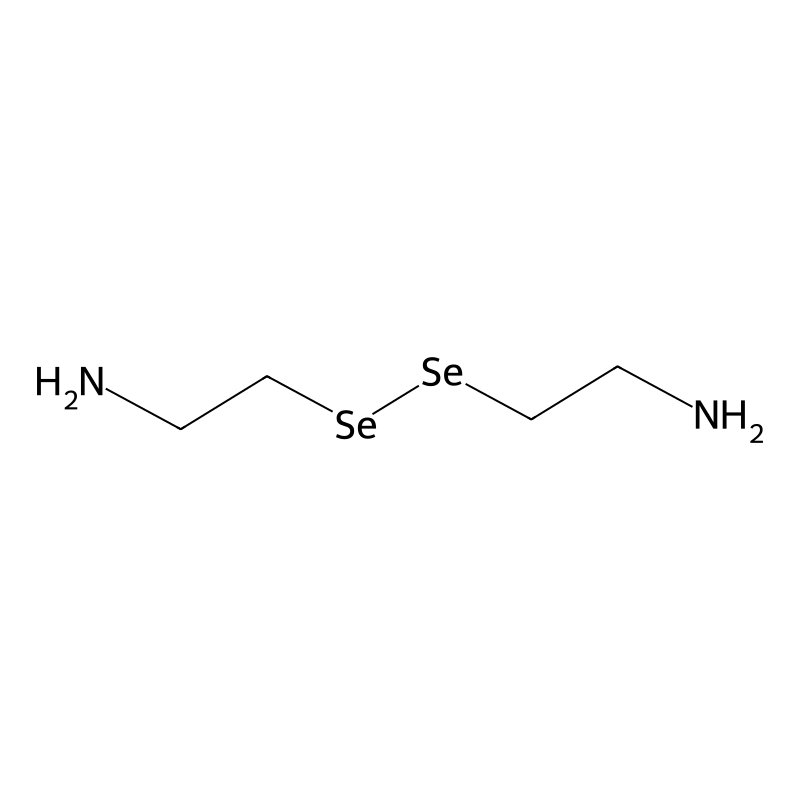

Selenocystamine is an organoselenium compound characterized by its unique structure, which consists of two selenocysteine units linked by a diselenide bond. This compound, represented chemically as RSe-SeR, plays a significant role in various biochemical processes due to its selenium content, which imparts distinct reactivity compared to sulfur-containing compounds. Selenocystamine is particularly noted for its ability to facilitate redox reactions and its potential applications in biochemistry and medicine.

The redox behavior of selenocystamine is influenced by its structural features, allowing it to engage in thiol/disulfide exchange reactions. Compared to its sulfur counterpart, cysteine, selenocystamine exhibits greater nucleophilicity and electrophilicity due to the unique properties of selenium

Selenocystamine exhibits notable biological activities, particularly in antioxidant defense mechanisms. Its ability to mimic glutathione peroxidase activity allows it to protect cells from oxidative stress by reducing peroxides . The compound's redox properties also enable it to participate in cellular signaling pathways, influencing processes such as apoptosis and inflammation. The biological significance of selenocystamine extends to its potential therapeutic applications. Research indicates that it may play a role in cancer prevention and treatment by modulating redox homeostasis and enhancing the efficacy of certain chemotherapeutic agents .

Selenocystamine can be synthesized through various methods:

- Direct Synthesis: Combining selenocysteine with appropriate coupling agents can yield selenocystamine directly.

- Oxidative Methods: Oxidation of selenocysteine derivatives or other selenium-containing compounds can produce selenocystamine.

- Ligation Techniques: Native chemical ligation methods can facilitate the formation of diselenide bonds between selenocysteine units .

These synthesis routes allow for the production of selenocystamine with varying degrees of purity and yield, depending on the specific conditions employed.

Selenocystamine has several applications across various fields:

- Biochemistry: Used as a model compound for studying selenium's role in biological systems and enzyme mechanisms.

- Pharmaceuticals: Investigated for its potential use in cancer therapy and as an antioxidant agent.

- Material Science: Explored for immobilization on surfaces (e.g., titanium dioxide) for developing biosensors and catalytic systems .

Interaction studies involving selenocystamine focus on its reactivity with other biomolecules and its role in redox processes. For instance, it has been shown to interact with dithiothreitol and other thiols, facilitating electron transfer reactions that are crucial for maintaining cellular redox balance . Additionally, studies have highlighted the unique redox potentials of selenocystamine compared to similar compounds, emphasizing its distinctive biochemical behavior.

Selenocystamine shares structural similarities with several other selenium-containing compounds. Here are some notable examples:

| Compound | Structure | Unique Features |

|---|---|---|

| Selenocysteine | RSeH | Incorporated into proteins; key role in enzyme activity |

| Cysteine | RSH | Contains sulfur instead of selenium; less reactive |

| Selenomethionine | RSeCH3 | Similar to methionine; involved in protein synthesis |

| Selenodiglutathione | RSe-Glu-Glu | Combines glutathione properties with selenium |

Selenocystamine's uniqueness lies in its dual selenol groups that enhance its reactivity and biological activity compared to these similar compounds. Its ability to catalyze specific bio

Selenocystamine, bearing the Chemical Abstracts Service registry number 2697-61-2, possesses the molecular formula C4H12N2Se2 and a molecular weight of 246.07 daltons. The compound is systematically named as 2,2'-diselenobisethanamine or 2-(2-aminoethyldiselanyl)ethanamine, reflecting its structural composition of two aminoethyl groups connected by a diselenide bridge. Alternative nomenclature includes bis(2-aminoethyl) diselenide and 2,2'-diselanediyldiethanamine, demonstrating the various approaches to describing this organoselenium compound.

The compound exists in multiple forms, with the free base form represented by the molecular formula C4H12N2Se2, and a commonly encountered salt form as selenocystamine dihydrochloride (C4H14Cl2N2Se2) with Chemical Abstracts Service number 3542-13-0. The dihydrochloride salt provides enhanced stability and solubility characteristics compared to the free base form, making it more suitable for laboratory handling and synthetic applications.

The structural characteristics of selenocystamine place it within the broader category of organoselenium compounds, specifically as a symmetrical diselenide. The presence of two selenium atoms in the diselenide linkage distinguishes it from analogous sulfur-containing compounds and imparts unique chemical and biological properties that are characteristic of selenium-containing molecules.

Discovery and Early Synthetic Efforts

The development of selenocystamine synthesis is intrinsically linked to the broader historical discovery of selenium itself. Selenium was first discovered in 1817 by Swedish chemist Jöns Jakob Berzelius as a contaminant in sulfuric acid production vats that caused illness in factory workers. Initially mistaken for tellurium, Berzelius eventually recognized it as a distinct element and named it selenium from the Greek word "selene," meaning moon. This discovery laid the foundation for subsequent investigations into selenium chemistry and the development of organoselenium compounds.

The synthetic approaches to selenocystamine have evolved considerably since early organoselenium chemistry. One documented synthetic route involves a multi-step process beginning with selenium metal reduction using sodium borohydride in aqueous solution. The procedure involves treating selenium metal with sodium borohydride to generate selenide species, followed by reaction with 2-chloroethylamine hydrochloride in the presence of sodium hydroxide. This method produces selenocystamine along with related selenium-containing products, requiring subsequent purification steps to isolate the desired diselenide compound.

The synthetic methodology demonstrates the challenges inherent in organoselenium chemistry, particularly the need to control reaction conditions to favor diselenide formation over alternative selenium oxidation states. The reaction conditions typically require careful control of temperature, pH, and reactant stoichiometry to achieve optimal yields of the target compound. The formation of selenocystamine involves nucleophilic displacement reactions where selenide species react with alkyl halides to form carbon-selenium bonds, followed by oxidative coupling to generate the diselenide linkage.

Biological Relevance of Selenium-Containing Compounds

The biological significance of selenium-containing compounds extends far beyond selenocystamine itself, encompassing a diverse array of selenoproteins and selenium-dependent biological processes. Selenium was recognized as an essential trace element in the 1950s through the work of German scientist Klaus Schwarz, who identified it as "factor 3" in preventing dietary liver necrosis in vitamin E-deficient rats. This discovery established selenium's fundamental role in mammalian nutrition and metabolism, with the recommended daily allowance established at 55 micrograms per day in 1980.

Selenocysteine, often referred to as the 21st amino acid, represents the primary biological form of selenium incorporation into proteins. Unlike standard amino acids, selenocysteine is not directly encoded in the genetic code but instead requires a specialized biosynthetic pathway involving unique transfer ribonucleic acid molecules and specific insertion sequences. The biosynthesis of selenocysteine proceeds through a multi-step process involving seryl-transfer ribonucleic acid synthetase, phosphoseryl-transfer ribonucleic acid kinase, and selenocysteine synthase enzymes.

Human selenoproteins number approximately 25 distinct proteins, most of which function as oxidoreductases containing selenocysteine residues in their catalytic centers. These selenoproteins include glutathione peroxidases, thioredoxin reductases, iodothyronine deiodinases, and selenoprotein P, among others. The catalytic activity of these enzymes depends critically on the unique chemical properties of selenocysteine, particularly its lower reduction potential compared to cysteine and its enhanced nucleophilicity at physiological pH.

The redox chemistry of selenium-containing compounds plays a crucial role in their biological function. Selenocysteine-containing redox motifs in selenoproteins exhibit specific conformational preferences and redox potentials that differ from their cysteine-containing analogs. Research utilizing selenium-77 nuclear magnetic resonance spectroscopy has revealed that selenocysteine-containing redox motifs possess multiple ring conformations in their oxidized states, stabilized by weak non-bonding interactions between selenium and amide carbons.

The relationship between selenocystamine and biological selenium chemistry lies in its structural similarity to naturally occurring diselenide bonds found in some selenoproteins and its potential role as a selenium donor in biochemical systems. While selenocystamine itself is not a naturally occurring biological compound, its diselenide structure mimics oxidized forms of selenocysteine residues and provides a useful model system for studying selenium redox chemistry. The compound has been utilized in research investigating selenol-catalyzed thiol-disulfide interchange reactions, demonstrating the catalytic potential of selenium-containing compounds in biological redox processes.

Molecular Geometry and Bonding Analysis

Selenocystamine represents a distinctive organoselenium compound characterized by its unique diselenide bridge connecting two ethylamine moieties. The compound exhibits molecular formula C₄H₁₂N₂Se₂ with a molecular weight of 246.09 daltons for the free base form, or 318.99 daltons as the dihydrochloride salt [1] [2] [3]. The systematic name 2,2'-diselenobis-ethanamine reflects its symmetric structure featuring a central diselenide bond [4] [5].

The compound adopts a red to violet crystalline appearance in its solid state, demonstrating remarkable thermal stability with melting points exceeding 250°C [6]. This exceptional thermal stability distinguishes selenocystamine from many other organoselenium compounds and contributes to its utility as a shelf-stable research reagent [6].

X-ray Crystallography Insights

Single-crystal X-ray diffraction studies have provided fundamental insights into the structural characteristics of selenocystamine and related diselenide compounds. The central diselenide bond exhibits a characteristic length of 2.321 Å, which represents a 14% extension compared to the analogous disulfide bond in cystamine at 2.040 Å [7]. This bond elongation reflects the larger atomic radius of selenium compared to sulfur and significantly influences the compound's chemical and physical properties.

Crystallographic investigations of selenocystine derivatives, which share structural similarities with selenocystamine, have revealed important geometric parameters. In selenocystine seleninic acid structures, the selenium-oxygen bond distances range from 167.8 to 178.6 picometers, with the shorter Se=O bond (167.8 pm) and longer Se-OH bond (178.6 pm) [8]. These measurements align with typical selenium-oxygen separations in seleninic acids and demonstrate the characteristic bonding patterns of selenium-containing compounds.

The crystal structure analysis shows that selenium forms multiple chalcogen bonds, with some interactions being remarkably short. In selenocystine seleninic acid, selenium forms three chalcogen bonds, with one intramolecular contact exhibiting a Se···O separation of 251.7 pm and an O-Se···O angle of 168.44°, corresponding to a normalized contact of 0.69 [8] [9]. These interactions significantly influence the solid-state packing and intermolecular arrangements.

Comparative Diselenide versus Disulfide Bond Properties

The fundamental differences between diselenide and disulfide bonds manifest across multiple physical and chemical parameters. The diselenide bond in selenocystamine demonstrates a bond dissociation energy of 172 kilojoules per mole, substantially lower than the 226 kilojoules per mole observed for disulfide bonds [10]. This reduced bond strength correlates with the increased bond length and contributes to the enhanced reactivity of diselenide compounds in thiol-disulfide exchange reactions.

| Property | Diselenide (Se-Se) | Disulfide (S-S) |

|---|---|---|

| Bond Length (Å) | 2.321 | 2.040 |

| Bond Dissociation Energy (kJ/mol) | 172 | 226 |

| Redox Potential (mV) | -381 to -513 | -180 to -270 |

| Polarizability | Higher | Lower |

| Basicity | Lower than S | Higher than Se |

| Nucleophilicity | Higher | Lower |

| Thermal Stability | High | Moderate |

The enhanced polarizability of selenium atoms contributes to stronger chalcogen bonding interactions compared to sulfur analogs. Cambridge Structural Database analyses confirm that selenium-containing functionalities exhibit more pronounced chalcogen bonding tendencies than their sulfur counterparts [8] [11]. This enhanced polarizability facilitates both thiol oxidation and subsequent disulfide bond shuffling reactions, making diselenide compounds valuable catalysts for protein folding processes [12].

The geometric constraints imposed by the longer diselenide bond also influence molecular conformations. Studies of dipeptide vicinal loops demonstrate that diselenide bridges explore additional conformational space compared to disulfide bridges, particularly in heterochiral systems [13]. This conformational flexibility may contribute to the observed differences in biological activity between selenium and sulfur-containing compounds.

Redox Behavior and Thermodynamic Stability

The redox properties of selenocystamine and related organoselenium compounds represent critical determinants of their biological and chemical activity. These compounds exhibit significantly different electrochemical behavior compared to their sulfur analogs, with implications for their roles in cellular redox homeostasis and synthetic applications.

pH-Dependent Speciation Studies

The stability and speciation of selenocystamine demonstrate pronounced pH dependence, with significant implications for its handling, storage, and biological activity. Systematic studies of selenophosphate, a related organoselenium compound, provide insights into the pH-dependent behavior characteristic of selenium-containing molecules.

Under acidic conditions (pH 4.0), selenocystamine derivatives exhibit enhanced stability with half-lives extending to 240 hours at 22°C under nitrogen atmosphere [17]. This enhanced stability under acidic conditions results from reduced nucleophilic reactivity and decreased susceptibility to oxidative degradation processes.

| pH Condition | Half-life (hours) | Temperature (°C) | Stability |

|---|---|---|---|

| pH 4.0 (acidic) | 240 | 22 | High |

| pH 6.8 (neutral) | 30-32 | 22 | Moderate |

| pH 9.0 (alkaline) | 9.2 | 0 | Low |

| pH 10.5 (high alkaline) | Not specified | Variable | Very Low |

At neutral pH (6.8), the stability decreases markedly, with half-lives of 30-32 hours at room temperature. This intermediate stability reflects the balance between protonation-dependent stabilization and increased reactivity toward nucleophiles and oxidizing agents [17].

Alkaline conditions dramatically reduce stability, with half-lives dropping to 9.2 hours at pH 9.0 and 0°C. The enhanced reactivity under alkaline conditions results from increased nucleophilicity of selenium centers and greater susceptibility to hydroxide-mediated degradation pathways [17].

The pH-dependent speciation also influences the compound's interaction with biological systems. Capillary zone electrophoresis studies of selenium species demonstrate that selenocystine becomes zwitterionic between pH 4.0 and 6.0, affecting its chromatographic behavior and biological availability [18]. At physiological pH, selenocystamine exists predominantly in its diprotonated form, influencing its cellular uptake and intracellular distribution.

Temperature effects compound the pH-dependent stability patterns. At -80°C under nitrogen atmosphere, selenocystamine derivatives maintain stability for extended periods (months), while storage at 0°C in air reduces half-lives to approximately 32 hours at neutral pH [17]. These findings emphasize the importance of controlled storage conditions for maintaining compound integrity.

The thermodynamic coupling between protonation and reduction processes creates complex speciation patterns that vary with both pH and redox environment. Studies using nuclear magnetic resonance spectroscopy reveal linear correlations between species-specific standard redox potentials and ⁷⁷Se chemical shifts, providing a predictive framework for understanding redox behavior based on readily accessible spectroscopic parameters [15].